1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
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Overview
Description
1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features an ethyl group at position 1 and a sulfanyl group at position 2, making it a unique derivative of dihydropyrimidinone .
Preparation Methods
The synthesis of 1-ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent for several hours. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative with a reduced sulfanyl group.
Substitution: The ethyl group or sulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis . These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
2-Thioxopyrimidines: These compounds have a similar structure but lack the ethyl group at position 1.
Dihydropyrimidinones: These compounds have a similar pyrimidine ring structure but may have different substituents at positions 1 and 2.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-ethyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAJTSAKZYCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873573 |
Source
|
Record name | 1-Ethyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-10-4 |
Source
|
Record name | 1-Ethyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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